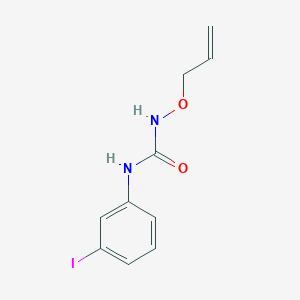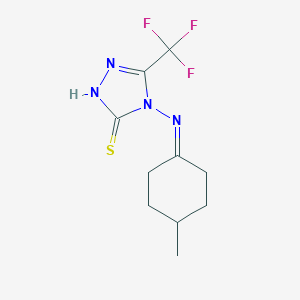
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide, also known as NPC1161B, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC1161B is a small molecule that belongs to the family of acrylamide derivatives and has been shown to exhibit promising anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and monocytes. N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has been shown to inhibit the growth of tumor cells in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to exhibit potent anti-inflammatory and anti-cancer properties. However, there are also some limitations to using N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide in lab experiments. It can be difficult to obtain large quantities of the compound, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide. One area of interest is the development of novel synthetic routes for the compound that can increase its yield and purity. Another area of interest is the investigation of its potential therapeutic applications in other fields of medicine, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide and to identify its molecular targets.
Métodos De Síntesis
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 5-nitro-2-methylphenylamine with 4-propoxybenzaldehyde followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Propiedades
Nombre del producto |
N-{5-nitro-2-methylphenyl}-3-(4-propoxyphenyl)acrylamide |
|---|---|
Fórmula molecular |
C19H20N2O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(E)-N-(2-methyl-5-nitrophenyl)-3-(4-propoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H20N2O4/c1-3-12-25-17-9-5-15(6-10-17)7-11-19(22)20-18-13-16(21(23)24)8-4-14(18)2/h4-11,13H,3,12H2,1-2H3,(H,20,22)/b11-7+ |
Clave InChI |
MMSDVUXVKUXAAE-YRNVUSSQSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
SMILES canónico |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255013.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)
![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)

![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)
